N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride
Description
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-8-2-1-3-10(6-8)13-11(14)9-4-5-9;/h1-3,6,9H,4-5,7,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARQBOPVWURCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biological studies to investigate its effects on various biological systems and pathways.
Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is employed in the chemical industry for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Meta vs. Para Substitution
- N-[4-(Aminomethyl)phenyl]cyclopropanecarboxamide Hydrochloride (): Differs in the substitution position (para vs. meta). Impact: Para-substituted analogs may exhibit improved target engagement due to spatial alignment differences. For example, para-substituted benzamide derivatives in show higher melting points (e.g., 309–310°C for compound 34) compared to meta-substituted variants, suggesting enhanced crystalline stability .
Functional Group Variations
A. Benzamide Derivatives ():
Four compounds (34–37) share the N-(4-aminomethylphenyl)benzamide scaffold with varying substituents:
| Compound | Substituent | Melting Point (°C) | Yield (%) | Key Properties |
|---|---|---|---|---|
| 34 | 6-methyl-2-hydroxy | 309–310 | 99 | Highest purity (HRMS-confirmed) |
| 35 | 5-bromo-2-hydroxy | 251–252 (dec.) | 99 | Bromine enhances lipophilicity |
| 36 | 5-methoxy-2-hydroxy | 277.5–278.5 | 90 | Methoxy group improves solubility |
| 37 | 4-isopropyl-2-hydroxy | 282–283 | 56 | Bulky isopropyl may hinder bioavailability |
B. Furamide Analogs ():
- N-[3-(Aminomethyl)phenyl]-2-furamide Hydrochloride: Replaces benzamide with a furan ring. Molecular Weight: 252.69 vs. 297 (compound 28, ).
Physicochemical Properties and Stability
- Melting Points : Meta-substituted analogs (e.g., target compound) generally exhibit lower melting points than para-substituted benzamides ( vs. 18), suggesting reduced crystallinity.
- Solubility : Electron-donating groups (e.g., methoxy in compound 36) enhance aqueous solubility, whereas halogenated derivatives (e.g., compound 35) favor lipid membranes .
- Purity : Commercial samples () report >95% purity, critical for pharmaceutical development .
Commercial and Regulatory Status
- Availability: The target compound and analogs (e.g., N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride) are marketed as research chemicals (), indicating their role as building blocks in drug discovery .
Biological Activity
N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide, and its hydrochloride form is often utilized for improved solubility and stability in biological studies.
- Molecular Formula : CHClNO
- Molecular Weight : 232.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways.
- Target Receptors : The compound has shown antagonistic activity on orexin receptors, which are implicated in regulating sleep-wake cycles, appetite, and energy homeostasis .
- Biochemical Pathways : Its interaction with orexin receptors suggests potential applications in treating sleep disorders and obesity-related conditions.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
- Antagonistic Effects : The compound has been shown to inhibit orexin receptor activity, leading to decreased arousal and appetite stimulation.
- Fluorescent Properties : Preliminary studies indicate that it may serve as a fluorescent probe for detecting specific metal ions in biological systems, enhancing its utility in biochemical assays.
Study 1: Orexin Receptor Antagonism
In a study investigating the pharmacological profile of various cyclopropane derivatives, this compound was found to significantly reduce food intake in rodent models when administered at specific dosages. This effect was attributed to its antagonistic action on orexin receptors.
Study 2: Metal Ion Detection
Another study explored the compound's ability to bind Fe ions, demonstrating changes in fluorescence intensity upon binding. This property suggests potential applications in biosensing technologies for detecting metal ion concentrations in biological samples.
Data Table: Summary of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
